2-Bromo-4-chloro-6-nitroaniline CAS number
2-Bromo-4-chloro-6-nitroaniline CAS number
An In-Depth Technical Guide to 2-Bromo-4-chloro-6-nitroaniline: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-6-nitroaniline, identified by the CAS number 827-25-8. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and modern analytical techniques for its characterization. Furthermore, it addresses critical safety and handling protocols and explores its potential as a versatile building block in medicinal chemistry and materials science. Due to the limited specific experimental data for this exact isomer, this guide leverages established principles and data from closely related isomers, particularly 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6), to provide a robust and scientifically grounded resource.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of reproducible science. 2-Bromo-4-chloro-6-nitroaniline is a polysubstituted aniline featuring bromine, chlorine, and a nitro group on the benzene ring. These functional groups impart distinct reactivity and properties, making it a valuable intermediate in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 827-25-8 | [1][2][3] |
| IUPAC Name | 2-bromo-4-chloro-6-nitroaniline | [2] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |
| Molecular Weight | 251.47 g/mol | [3][4] |
| Synonyms | Benzenamine, 2-bromo-4-chloro-6-nitro- | [4] |
| InChI Key | NPCIWMOFULRTDX-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. While comprehensive data for CAS 827-25-8 is not widely published, key properties have been reported by chemical suppliers. For context, properties of the closely related isomer, 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6), are also provided.
| Property | 2-Bromo-4-chloro-6-nitroaniline (CAS 827-25-8) | 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6) |
| Appearance | Solid | Pale yellow to orange powder/crystal[5] |
| Melting Point | 106 °C[2] | 176-178 °C[5] |
| Boiling Point | Not reported | 344.7 °C (Predicted) |
| Purity | ≥95-98% (Commercially available) | [2][4] |
The significant difference in melting points between the two isomers underscores how the relative positions of substituents dramatically influence the crystal lattice energy and intermolecular forces.
Synthesis and Purification
The synthesis of halogenated nitroanilines typically involves electrophilic aromatic substitution on an appropriately substituted aniline or nitrobenzene precursor. The directing effects of the existing substituents are paramount in determining the regioselectivity of the reaction.
Causality in Synthetic Design
The synthesis of 2-Bromo-4-chloro-6-nitroaniline would logically start from a precursor where the directing effects of the substituents facilitate the desired substitution pattern. A plausible route involves the bromination of 4-chloro-2-nitroaniline. In this precursor, the amino (-NH₂) group is a powerful ortho-, para- director and activator, while the nitro (-NO₂) and chloro (-Cl) groups are deactivating meta-directors. The position ortho to the activating amino group and meta to the nitro group is highly favored for electrophilic bromination.
Representative Experimental Protocol: Synthesis of Halogenated Nitroaniline
This protocol is adapted from a known procedure for the synthesis of the isomer 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6) and illustrates the general principles applicable to the target compound.[5][6]
Objective: To synthesize a brominated nitroaniline derivative via electrophilic bromination.
Materials:
-
Starting Material (e.g., 2-chloro-4-nitroaniline)
-
Brominating Agent (e.g., Sodium Bromide/Sodium Bromate or Bromine/H₂O₂)[7][8]
-
Extraction Solvent (e.g., Dichloromethane)[6]
-
Purification Media (Silica Gel)[6]
Procedure:
-
Dissolution: Dissolve the starting aniline (e.g., 2-chloro-4-nitroaniline, 1 equivalent) in the chosen acidic medium (e.g., aqueous acetic acid or sulfuric acid) in a three-neck flask equipped with a magnetic stirrer.[6]
-
Introduction of Brominating Species: Add the brominating agent. This can be a source of Br⁺, such as a mixture of potassium bromide and an oxidizing agent, which generates bromine in situ.[6] For instance, a combination of sodium bromide and sodium chlorate or hydrogen peroxide can be used.[6][8]
-
Reaction Control: Maintain the reaction at a controlled temperature (e.g., 30-65 °C) to ensure selective bromination and minimize side product formation.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and extract the product into an organic solvent like dichloromethane. Combine the organic phases and wash with water and brine.[6]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel, typically with a non-polar/polar solvent system like petroleum ether and ethyl acetate, to yield the pure product.[6]
Caption: Generalized workflow for the synthesis and purification of a halogenated nitroaniline.
Analytical Characterization
Ensuring the identity and purity of 2-Bromo-4-chloro-6-nitroaniline is critical for its use in subsequent research and development. A multi-technique approach is standard practice.
-
Gas Chromatography (GC): GC, particularly with a specific detector like a Nitrogen-Phosphorus Detector (NPD) or coupled with Mass Spectrometry (GC-MS), is a powerful technique for determining the purity of aniline derivatives and identifying any related impurities.[5][9]
-
High-Performance Liquid Chromatography (HPLC): As many nitroanilines can be thermolabile, HPLC is an excellent alternative to GC.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective for separating the target compound from starting materials and by-products.[10] UV detection is suitable due to the chromophoric nature of the nitroaromatic system.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is indispensable for unambiguous structural elucidation. Infrared (IR) spectroscopy can confirm the presence of key functional groups such as the N-H stretches of the amine and the characteristic asymmetric and symmetric stretches of the nitro group.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of a 2-Bromo-4-chloro-6-nitroaniline sample using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol or acetonitrile. Create a series of working standards by serial dilution to construct a calibration curve.[10]
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase diluent to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on the UV maximum of the analyte.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Run the standards to generate a calibration curve. Inject the sample and determine its purity by comparing the peak area of the main component to the total peak area (area percent method) or quantify against the calibration curve.[12]
Caption: Standard workflow for the analytical characterization of a target compound by HPLC.
Safety, Handling, and Storage
Substituted anilines, particularly those with nitro groups, must be handled with care. They are often toxic and can be irritating to the skin, eyes, and respiratory system.[13][14]
| Hazard Class | Statement |
| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[13][15] |
| Skin Irritation | Causes skin irritation.[13][15] |
| Eye Irritation | Causes serious eye irritation.[13][15] |
| Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged exposure.[13] |
Self-Validating Safety Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[16] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[16]
-
Respiratory Protection: If dust formation is likely, use a full-face respirator with an appropriate particle filter.[16]
-
-
Handling: Avoid dust formation and contact with skin and eyes.[16] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light. Consider storing under an inert atmosphere as some anilines can be sensitive to air.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Applications in Research and Drug Development
The true value of 2-Bromo-4-chloro-6-nitroaniline lies in its potential as a chemical scaffold. The aniline moiety is a common feature in many pharmaceutical compounds, though its use can be associated with metabolic instability and toxicity concerns.[17][18][19][20] The highly substituted nature of this compound offers a unique starting point for creating diverse molecular libraries.
Strategic Value as a Building Block:
-
Multiple Reaction Sites: The amino group can be readily acylated, alkylated, or diazotized. The nitro group can be reduced to an amine, providing another site for functionalization. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents.
-
Structural Diversity: The ability to selectively modify each of the functional groups enables chemists to fine-tune the steric and electronic properties of derivative compounds.[21] This is crucial for optimizing a molecule's binding affinity to a biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: In drug discovery, problematic chemical groups are often replaced with bioisosteres to improve a compound's properties.[18][19] While the aniline core itself can be a "structural alert," the diverse substitution pattern of this molecule allows it to serve as a precursor for more complex, rigid structures that may mitigate the typical metabolic liabilities of simpler anilines.[18][19]
This compound and its derivatives are therefore of significant interest for synthesizing novel candidates for anti-cancer, anti-inflammatory, and antimicrobial agents.[21]
References
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2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 7, 2026, from [Link]
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
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Can Aniline Be Used In Drug Development? (2025, February 17). Bloom Tech. Retrieved January 7, 2026, from [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 25). PMC - NIH. Retrieved January 7, 2026, from [Link]
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Method 8131: Aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved January 7, 2026, from [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
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Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. Retrieved January 7, 2026, from [Link]
- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (n.d.). Google Patents.
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Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. Retrieved January 7, 2026, from [Link]
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